Dineopentylprehnitene

Description

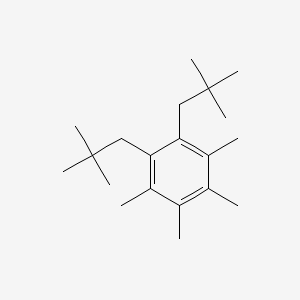

Structure

2D Structure

3D Structure

Properties

CAS No. |

6668-20-8 |

|---|---|

Molecular Formula |

C20H34 |

Molecular Weight |

274.5 g/mol |

IUPAC Name |

1,2-bis(2,2-dimethylpropyl)-3,4,5,6-tetramethylbenzene |

InChI |

InChI=1S/C20H34/c1-13-14(2)16(4)18(12-20(8,9)10)17(15(13)3)11-19(5,6)7/h11-12H2,1-10H3 |

InChI Key |

ULDLEROKNIHNLZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1C)CC(C)(C)C)CC(C)(C)C)C)C |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)CC(C)(C)C)CC(C)(C)C)C)C |

Other CAS No. |

6668-20-8 |

Synonyms |

1,2,3,4-tetramethyl-5,6-dineopentylbenzene dineopentylprehnitene |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Dineopentylprehnitene

Precursor Synthesis and Derivatization Strategies

The synthesis of Dineopentylprehnitene logically commences with the acquisition or synthesis of its fundamental precursors: a prehnitene (1,2,3,4-tetramethylbenzene) core and a suitable neopentylating agent.

Prehnitene (1,2,3,4-Tetramethylbenzene) can be sourced commercially or synthesized through various methods. One common laboratory-scale approach involves the methylation of more readily available xylene or trimethylbenzene isomers. For instance, durene (1,2,4,5-tetramethylbenzene) can be isomerized to prehnitene under acidic conditions.

Neopentylating Agents are typically derived from neopentyl alcohol (2,2-dimethyl-1-propanol). Conversion to a more reactive electrophile is essential for the subsequent alkylation step. Common derivatization strategies include:

Neopentyl Halides: Neopentyl chloride or bromide can be prepared from neopentyl alcohol via reaction with the corresponding hydrohalic acid or other halogenating agents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

Neopentyl Alcohol in the presence of a Strong Acid: While less common for direct alkylation of arenes due to the high propensity for carbocation rearrangement, neopentyl alcohol can be used with strong Brønsted or Lewis acids which can generate the reactive electrophilic species in situ.

The choice of the neopentylating agent is critical and directly influences the reaction conditions and the choice of catalyst, as will be discussed in subsequent sections.

Reaction Mechanisms Employed in the Formation of the this compound Core Structure

The primary reaction for constructing the this compound core is the Friedel-Crafts alkylation . This electrophilic aromatic substitution reaction involves the introduction of the neopentyl groups onto the prehnitene ring.

Alkylation Reactions and Regioselectivity Considerations

The alkylation of prehnitene with a neopentylating agent, such as neopentyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), proceeds through the generation of an electrophile that attacks the electron-rich aromatic ring.

A significant challenge in the synthesis of this compound is controlling the regioselectivity . The four methyl groups on the prehnitene ring are activating and direct incoming electrophiles to the ortho and para positions. In the case of prehnitene, the two available positions (5 and 6) are equivalent and ortho to two methyl groups and para to none. The initial mono-alkylation would yield 5-neopentylprehnitene. The subsequent introduction of the second neopentyl group at the 6-position is significantly more challenging due to the extreme steric hindrance imposed by the adjacent methyl and the first neopentyl group.

A critical consideration in Friedel-Crafts alkylation with primary halides like neopentyl chloride is the high propensity for carbocation rearrangement . The initially formed primary neopentyl carbocation is highly unstable and can readily rearrange via a hydride or methyl shift to a more stable tertiary carbocation. This would lead to the formation of undesired isomeric products instead of the desired straight-chain neopentyl substituent.

To circumvent this, reaction conditions must be carefully controlled. For instance, using milder Lewis acids or lower reaction temperatures can sometimes disfavor carbocation rearrangement. An alternative strategy is to employ a Friedel-Crafts acylation followed by reduction, though this is not directly applicable for introducing a neopentyl group.

Catalytic Approaches in this compound Synthesis

The choice of catalyst is paramount in driving the alkylation reaction and influencing its outcome.

Lewis Acids: Strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used to catalyze Friedel-Crafts alkylations. They function by coordinating with the halogen of the alkyl halide, facilitating the formation of the carbocation or a polarized complex that acts as the electrophile. However, their high activity can also promote side reactions, including polyalkylation and rearrangements.

Brønsted Acids: Strong proton acids like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) can also be used, particularly when using an alcohol as the alkylating agent. They protonate the alcohol, allowing for the loss of water to form the carbocation.

Heterogeneous Catalysts: More modern approaches may utilize solid acid catalysts, such as zeolites or sulfated zirconia. These can offer advantages in terms of easier separation from the reaction mixture and potentially higher selectivity due to shape-selective constraints within their porous structures. However, the large size of the neopentyl group might limit the effectiveness of some microporous zeolites.

The ideal catalyst for the synthesis of this compound would be one that is active enough to overcome the steric hindrance of the double alkylation but mild enough to avoid carbocation rearrangements.

Methodological Advancements and Efficiency Enhancements in this compound Production

Given the challenges associated with the synthesis of highly sterically hindered molecules like this compound, research into methodological advancements is ongoing. Key areas of focus include:

Development of Novel Catalytic Systems: The design of catalysts with tailored acidity and steric properties could lead to higher yields and selectivities. This might involve the use of bulky Lewis acids or supported catalysts that can better accommodate the sterically demanding transition states.

Optimization of Reaction Conditions: A systematic study of the effects of temperature, solvent, and reactant stoichiometry is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. For example, running the reaction at very low temperatures could potentially suppress carbocation rearrangements.

Alternative Synthetic Routes: While Friedel-Crafts alkylation is the most direct approach, exploring alternative multi-step synthetic sequences could offer better control over the introduction of the neopentyl groups. This might involve the use of organometallic coupling reactions, although these would likely be more complex and less atom-economical.

The following table summarizes key parameters that can be optimized to enhance the efficiency of this compound synthesis:

| Parameter | Objective | Rationale |

| Catalyst | High activity with low rearrangement | To overcome steric hindrance without promoting isomerization of the neopentyl group. |

| Temperature | Typically low | To minimize carbocation rearrangements and improve selectivity. |

| Solvent | Inert and non-coordinating | To avoid side reactions with the solvent and ensure catalyst activity. |

| Reactant Ratio | Optimized for dialkylation | To drive the reaction towards the desired product while minimizing polyalkylation or unreacted starting material. |

Isolation and Purification Techniques for Sterically Hindered Aromatic Compounds

The isolation and purification of this compound from the reaction mixture present their own set of challenges, primarily due to its high boiling point and the likely presence of isomeric byproducts with similar physical properties.

Initial Workup: The reaction mixture is typically quenched with water or a dilute acid to deactivate the catalyst. The organic layer is then separated, washed, and dried.

Distillation: Given that this compound is a high-boiling liquid or a low-melting solid, vacuum distillation is the preferred method for initial purification. This allows for distillation at a lower temperature, preventing thermal decomposition. However, separating it from closely boiling isomers can be difficult.

Crystallization: If this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is an excellent method for achieving high purity. The choice of solvent is critical and is determined by the solubility profile of the compound.

Chromatography: For the separation of closely related isomers, column chromatography can be employed. Due to the nonpolar nature of the compound, a normal-phase system with a silica (B1680970) gel or alumina (B75360) stationary phase and a nonpolar eluent (e.g., hexanes, heptane) would be appropriate. For more challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.

The following table outlines the primary purification techniques and their applicability to this compound:

| Technique | Principle | Applicability for this compound |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Suitable for removing low-boiling starting materials and high-boiling byproducts. May not effectively separate close-boiling isomers. |

| Recrystallization | Purification of solids based on differences in solubility at different temperatures. | Highly effective if the compound is a solid and a suitable solvent system can be found. |

| Column Chromatography | Separation based on differential adsorption onto a stationary phase. | Useful for separating isomers with different polarities or steric profiles. Can be scaled up for preparative purposes. |

Advanced Structural Characterization of Dineopentylprehnitene

Crystallographic Investigations and Elucidation of Solid-State Architecture

Crystallographic techniques have been pivotal in defining the precise atomic arrangement of Dineopentylprehnitene in its crystalline form.

Single-crystal X-ray diffraction is a powerful analytical method that provides detailed information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edurigaku.com The structure of this compound, with the chemical formula C₂₀H₃₄, has been determined using this technique. nih.govugr.es

Investigations were conducted at two distinct temperatures, 296 K (room temperature) and 223 K, to understand the molecule's thermal behavior. nih.gov The analysis revealed that this compound crystallizes in the centrosymmetric monoclinic space group C2/c, with one molecule constituting the asymmetric unit. nih.govugr.es The crystallographic data obtained from these studies are summarized in the table below.

Interactive Table: Crystallographic Data for this compound Below are the unit cell parameters for this compound determined at two different temperatures.

| Parameter | Value at 296 K | Value at 223 K |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 30.559 | 30.439 |

| b (Å) | 6.363 | 6.314 |

| c (Å) | 19.744 | 19.663 |

| β (°) | 105.82 | 106.06 |

| Volume (ų) | 3693.7 | 3631.6 |

| Z | 8 | 8 |

| Data sourced from the Crystallography Open Database. ugr.es |

In the crystalline state of this compound, there is a notable absence of significant intermolecular crowding. nih.gov The bulky nature of the dineopentyl substituents effectively shields the aromatic core, preventing close contact between adjacent molecules. This leads to a packing arrangement where the primary intermolecular forces are weak van der Waals interactions. ulb.ac.be The large separation between molecules in the crystal lattice suggests that the solid-state architecture is predominantly influenced by intramolecular steric demands rather than strong intermolecular packing forces. nih.gov

Temperature-dependent X-ray crystallography is a valuable technique for studying structural changes and dynamics in molecules. nih.govnih.gov By comparing the crystal structure of this compound at 296 K and 223 K, the effects of cooling on its conformation and packing can be observed. nih.gov

Upon cooling from 296 K to 223 K, the unit cell volume of this compound decreases from 3693.7 ų to 3631.6 ų. ugr.es This contraction is reflected in the small but distinct changes in the cell parameters 'a', 'b', and 'c', and a slight increase in the angle 'β'. ugr.es These changes indicate a more compact packing of the molecules at the lower temperature, as expected due to reduced thermal motion. Despite this volume contraction, the fundamental conformational features of the molecule, such as the non-planar benzene (B151609) ring, are maintained at both temperatures, highlighting the dominance of intramolecular forces in defining its shape. nih.gov

Conformational Analysis and Intramolecular Dynamics of this compound

The conformation of this compound is a direct consequence of the interplay between the electronic properties of the aromatic ring and the severe steric demands of its bulky substituents.

While benzene and many of its derivatives are characteristically planar, significant distortion can occur when multiple bulky substituents are present. nih.gov In the case of this compound, the molecule exhibits a notably non-planar benzene ring. nih.gov This deviation from planarity is a direct result of the immense steric pressure exerted by the four methyl groups and, particularly, the two large neopentyl groups attached to the aromatic core. To alleviate the resulting strain, the benzene ring puckers, forcing some of the ring atoms out of a common plane. Such distortions from ideal geometry are a clear indication of severe intramolecular crowding. nih.gov

Steric effects arise from the spatial arrangement of atoms, where repulsive forces occur when non-bonded atoms are forced into close proximity, leading to an increase in the molecule's energy. wikipedia.org The structure of this compound is a classic example of a molecule governed by intense intramolecular steric hindrance. nih.govdatapdf.com

Application of Advanced Spectroscopic Techniques for Structural Probing

The sterically hindered nature of this compound, arising from the presence of four methyl groups and two neopentyl groups on the benzene ring, necessitates the use of sophisticated spectroscopic methods to unambiguously determine its structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable in this regard.

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. wisc.edu It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. wisc.edu

For bulky aromatic compounds like this compound, both ¹H and ¹³C NMR spectroscopy are crucial. The principles of NMR involve placing a sample in a strong magnetic field and perturbing the nuclear spins with radiofrequency pulses. cdnsciencepub.com The subsequent relaxation of these spins provides a signal whose frequency (chemical shift) is highly dependent on the local electronic environment of the nucleus. cdnsciencepub.com

In the ¹H NMR spectrum of a sterically hindered aromatic compound, the chemical shifts of the aromatic protons are influenced by the electronic effects of the alkyl substituents and by through-space interactions. rsc.org The presence of bulky groups can cause significant shielding or deshielding effects, leading to complex spectral patterns. rsc.org For this compound, one would expect to observe distinct signals for the methyl and neopentyl protons. The neopentyl groups would likely show a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two methylene (B1212753) protons. The four methyl groups on the prehnitene core would also give rise to specific signals, with their chemical shifts influenced by their position on the ring and steric interactions.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. semnan.ac.ir Each unique carbon atom in this compound would theoretically produce a distinct signal. mdpi.com The chemical shifts of the aromatic carbons would be affected by the alkyl substitution pattern, with sp² hybridized carbons appearing in a characteristic downfield region. mdpi.com The quaternary carbons of the benzene ring and the neopentyl groups would also have characteristic chemical shifts.

A hypothetical summary of expected NMR signals for this compound is presented below.

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H | Aromatic CH₃ | ~2.0-2.5 | Singlet |

| ¹H | Neopentyl CH₂ | ~2.5-3.0 | Singlet |

| ¹H | Neopentyl C(CH₃)₃ | ~0.9-1.2 | Singlet |

| ¹³C | Aromatic C (substituted) | ~130-150 | Singlet |

| ¹³C | Aromatic CH₃ | ~15-25 | Quartet |

| ¹³C | Neopentyl CH₂ | ~40-50 | Triplet |

| ¹³C | Neopentyl C(CH₃)₃ | ~30-35 | Singlet |

| ¹³C | Neopentyl C(CH₃)₃ | ~30-35 | Quartet |

Note: This table is predictive and based on general principles for bulky aromatic compounds. Actual experimental values may vary.

For complex molecules where one-dimensional NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are invaluable. spcmc.ac.in These experiments correlate signals from different nuclei, providing clear evidence of connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. acs.org For this compound, COSY could confirm the connectivity within any less-substituted analogues or impurities.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. tum.de It would definitively link the proton signals of the methyl and neopentyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. tum.de HMBC is particularly powerful for identifying the connections between quaternary carbons and nearby protons, which is essential for confirming the substitution pattern on the aromatic ring of this compound.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. tum.de When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break down into smaller, characteristic fragment ions. nih.gov

For polyalkylated aromatic compounds like this compound, the molecular ion peak is typically prominent. jove.com The fragmentation of alkyl-substituted benzenes often involves cleavage at the benzylic position. jove.com In the case of this compound, a likely fragmentation pathway would be the loss of a tert-butyl group (a fragment with a mass of 57) from the neopentyl side chain to form a stable benzylic cation. The subsequent fragmentation patterns can provide further structural information.

A projected fragmentation pattern for this compound is outlined in the table below.

| m/z Value | Proposed Fragment | Significance |

| [M]⁺ | [C₂₀H₃₄]⁺ | Molecular Ion |

| [M-57]⁺ | [C₁₆H₂₇]⁺ | Loss of a tert-butyl group |

| [M-71]⁺ | [C₁₅H₂₃]⁺ | Loss of a neopentyl radical |

Note: This table represents a simplified, hypothetical fragmentation pattern. The actual mass spectrum may show more complex fragmentation.

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular structure based on the vibrations of the atoms within the molecule. scielo.br

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov For a vibration to be IR active, it must result in a change in the molecule's dipole moment. nih.gov For this compound, characteristic IR bands would be expected for C-H stretching vibrations of the methyl and neopentyl groups (typically in the 2800-3000 cm⁻¹ region) and C-H bending vibrations. spcmc.ac.in The substitution pattern on the benzene ring also gives rise to characteristic bands in the "fingerprint" region (below 1500 cm⁻¹). researchgate.net

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. aanda.org A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. dss.go.th For aromatic compounds, the C=C stretching vibrations of the ring are often strong in the Raman spectrum. researchgate.net Due to the high symmetry of the prehnitene core, some vibrations may be Raman active but IR inactive, or vice versa, providing complementary information.

A table of expected vibrational modes for this compound is provided below.

| Spectroscopic Technique | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| IR / Raman | C-H Stretching (Alkyl) | 2850 - 3000 |

| IR / Raman | C-H Bending (Alkyl) | 1350 - 1470 |

| Raman | Aromatic C=C Stretching | 1500 - 1600 |

| IR | Aromatic C-H Out-of-Plane Bending | 700 - 900 |

Note: This table is a generalization based on typical values for substituted benzenes.

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov The absorption of light promotes electrons from lower energy molecular orbitals (like π orbitals in aromatic systems) to higher energy anti-bonding orbitals (π*). nih.gov

For aromatic hydrocarbons, the positions and intensities of the absorption bands are sensitive to the extent of conjugation and the presence of substituents. In highly substituted and sterically crowded aromatic compounds, electronic transitions can be influenced by distortions from planarity and interactions between the substituents and the aromatic ring. One source has suggested that this compound exhibits an absorption near 380 mμ, which falls in the UV-A region. This absorption likely corresponds to a π → π* transition within the substituted benzene ring. The electronic transitions in such a crowded molecule would be a subject of interest for understanding the impact of steric hindrance on the electronic structure.

Reactivity and Mechanistic Studies of Dineopentylprehnitene

Investigation of Dineopentylprehnitene as a Hindered Electron Donor

The electron-donating properties of this compound are significantly modulated by the steric crowding around the aromatic ring. This steric hindrance imposes energetic penalties on the approach of electron acceptors, thereby classifying this compound as a hindered donor. rsc.org

Spectrophotometric studies on the interaction of this compound with iodine in carbon tetrachloride have provided quantitative insights into its donor characteristics. The formation of a charge-transfer complex with iodine is subject to considerable steric retardation. rsc.org This is evident when comparing its behavior to less hindered hexaalkylbenzenes. For instance, equilibrium constants for the interaction of hexamethylbenzene (B147005) with inorganic acceptors like iodine are notably larger than those for more sterically encumbered hexaalkylbenzenes. rsc.org

The thermodynamic parameters for the formation of the iodine complex with this compound have been determined, offering a clearer picture of the energetic landscape of this interaction.

Table 1: Thermodynamic Data for 1:1 Iodine Complex Formation with this compound in Carbon Tetrachloride

| Temperature (°C) | K (l/mol) | -ΔH° (kcal/mol) | -ΔS° (cal/deg·mol) |

|---|---|---|---|

| 25.3 | 0.16 ± 0.03 | 4.9 ± 0.5 | 20.2 ± 1.8 |

Data from Lovins, R. E., Andrews, L. J., & Keefer, R. M. (1964). Iodine Complexes of the Dineopentyltetramethylbenzenes and Other Potentially Hindered Donors. The Journal of Physical Chemistry, 68(9), 2553–2556.

This data underscores the energetic cost associated with the sterically hindered interaction between this compound and iodine.

Reactions Involving Halogenation and Related Electrophilic Aromatic Substitutions

The reactivity of this compound in electrophilic aromatic substitution reactions, such as halogenation, is profoundly influenced by the steric shield provided by the peripheral alkyl groups.

The bulky neopentyl groups in this compound create a significant steric barrier that retards the rate of electrophilic attack on the aromatic ring. rsc.org This steric retardation is a general phenomenon observed in heavily substituted aromatic systems. While specific kinetic data for the halogenation of this compound is not extensively documented in the literature, the principles of steric hindrance in electrophilic aromatic substitution suggest that the reaction rates would be considerably lower compared to less substituted benzene (B151609) derivatives.

In the case of its interaction with iodine, the steric hindrance is so pronounced that it affects the stability of the resulting charge-transfer complex. rsc.org This principle can be extended to predict slow reaction rates for halogenation reactions that proceed through a similar complex or a sterically demanding transition state.

Detailed mechanistic studies specifically on the electrophilic halogenation of this compound are scarce. However, based on its structure, any proposed mechanism must account for the severe steric encumbrance. The typical Wheland intermediate (arenium ion) formed during electrophilic aromatic substitution would be highly destabilized due to the steric strain of the incoming electrophile interacting with the adjacent neopentyl and methyl groups.

It is plausible that alternative, less direct pathways could be involved, or that the reaction may require more forcing conditions to overcome the high activation energy imposed by steric hindrance. The reaction of other hindered aromatics with electrophiles sometimes leads to side-chain substitution or other non-conventional reaction pathways, although such reactivity has not been specifically reported for this compound.

Coordination Chemistry of this compound with Inorganic Acceptors

The ability of this compound to act as a ligand in coordination chemistry is, once again, dictated by its steric profile. Its interaction with iodine serves as a primary example of its coordination behavior with an inorganic acceptor. rsc.org The formation of a 1:1 complex demonstrates its capacity to engage in donor-acceptor interactions, albeit with the limitations imposed by its bulky substituents.

Beyond iodine, comprehensive studies on the coordination of this compound with other inorganic acceptors, such as metal ions or other Lewis acids, are not widely available in the scientific literature. However, it can be inferred that the formation of stable coordination complexes would be highly dependent on the size and coordination geometry of the inorganic acceptor. Small, linear, or highly electrophilic acceptors might be more likely to form complexes than larger, more sterically demanding ones. The crowded nature of the aromatic ring would likely preclude the formation of sandwich or half-sandwich complexes with transition metals, which are common for less substituted arenes.

Exploration of Other Reactive Sites and Functional Group Interconversions

Research into the reactivity of this compound has predominantly focused on the properties of the aromatic ring as a hindered electron donor. There is a lack of published research on the reactivity of other sites within the molecule, such as the neopentyl or methyl groups, or on functional group interconversions.

Given the steric protection of the aromatic ring, it is conceivable that reactions targeting the benzylic positions of the methyl groups could be a potential avenue for functionalization, provided that radical or other highly reactive intermediates can be generated. However, without experimental data, this remains speculative. The inert nature of the neopentyl groups, which lack benzylic protons, suggests they would be highly resistant to many common transformations.

Theoretical and Computational Studies on Dineopentylprehnitene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are powerful computational tools used to investigate the fundamental properties of molecules by solving the Schrödinger equation. libretexts.org These methods, particularly Density Functional Theory (DFT), have become indispensable for predicting molecular geometries, energies, and electronic properties with a high degree of accuracy. scirp.orgmdpi.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsc.org In the study of dineopentylprehnitene, DFT calculations would be employed to determine its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a molecule with significant steric crowding, like this compound, with its bulky neopentyl groups attached to the prehnitene (1,2,3,4-tetramethylbenzene) core, this optimization is critical.

The calculations would typically be performed using a functional, such as B3LYP or PBE0, combined with a suitable basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost. plos.orgnih.gov The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's shape and the steric strain inherent in its structure.

Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C(aromatic)-C(aromatic) | 1.40 - 1.42 Å |

| C(aromatic)-C(neopentyl) | 1.55 Å | |

| C(neopentyl)-C(tert-butyl) | 1.54 Å | |

| C-H | 1.09 - 1.10 Å | |

| Bond Angle | C-C(aromatic)-C | 119 - 121° |

| C(aromatic)-C(neopentyl)-C(tert-butyl) | 115° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(neopentyl)-C | Variable (defines conformation) |

Note: This table contains hypothetical data for illustrative purposes.

Due to the rotational freedom around the single bonds connecting the neopentyl groups to the prehnitene ring, this compound can exist in various conformations. A detailed exploration of the conformational energy landscape is essential to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles associated with the neopentyl groups and performing single-point energy calculations or relaxed scans at each step, a potential energy surface can be mapped out. This analysis would likely reveal several local energy minima corresponding to different staggered or eclipsed arrangements of the neopentyl groups relative to the methyl groups on the aromatic ring. The global minimum would represent the most populated conformation at thermal equilibrium. The energy differences between these conformers and the transition states connecting them provide insight into the molecule's flexibility and the dynamics of its isomerization processes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic evolution over time. ebsco.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motion and interactions. nih.govnih.gov

For this compound, MD simulations would be performed to understand its behavior in a condensed phase, such as in a solvent. mdpi.com A simulation box would be constructed containing one or more this compound molecules surrounded by solvent molecules (e.g., toluene (B28343) or chloroform). The interactions would be described by a molecular mechanics force field. The simulation would track the trajectory of each atom over a period of nanoseconds or longer, revealing how the molecule tumbles, vibrates, and changes its conformation in a realistic environment. youtube.com

Solvent effects are critical as they can influence the relative stability of different conformers. MD simulations can explicitly model the interactions between the solute and solvent, providing information on solvation energies and the organization of solvent molecules around the sterically hindered this compound. This is crucial for understanding its solubility and reactivity in different media.

Computational Modeling of Steric Hindrance and Its Influence on Reactivity

Steric hindrance is a key feature of this compound, arising from the bulky neopentyl groups. rsc.orgunacademy.com This steric crowding is expected to significantly influence the molecule's chemical reactivity by shielding the aromatic ring from attack by reagents. nih.gov

Computational modeling can quantify this steric effect. By mapping the molecular electrostatic potential (MESP) onto the electron density surface, regions of positive and negative potential can be visualized, indicating likely sites for electrophilic and nucleophilic attack. For this compound, it is hypothesized that the neopentyl groups would create a significant steric barrier, restricting access to the aromatic core. nih.gov

Furthermore, the activation energies for hypothetical reactions, such as electrophilic aromatic substitution, could be calculated using DFT. By comparing the activation energies for this compound with less hindered analogues (e.g., durene), the energetic penalty imposed by the steric bulk can be quantified. These calculations would likely show a significantly higher activation barrier for reactions involving this compound, confirming its reduced reactivity due to steric hindrance.

Predictive Studies of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. tu-braunschweig.dediva-portal.orgtaylorfrancis.com

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. plos.org These predicted shifts, when compared to experimental data, can help in the definitive assignment of each resonance to a specific nucleus in the molecule. The calculations would be expected to show distinct signals for the aromatic protons, the methyl groups on the ring, and the various protons within the neopentyl substituents.

Similarly, the vibrational frequencies and their corresponding IR intensities can be calculated. frontiersin.org This computed IR spectrum would show characteristic peaks for C-H stretching, aromatic C=C stretching, and bending vibrations. The correlation between the calculated and experimental spectra serves as a rigorous validation of the computed molecular structure.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Signal | Predicted Value (DFT) | Assignment |

| ¹H NMR | δ (ppm) | 7.10 | Aromatic-H |

| δ (ppm) | 2.85 | Ar-CH₂- | |

| δ (ppm) | 2.20 | Ar-CH₃ | |

| δ (ppm) | 0.95 | -C(CH₃)₃ | |

| ¹³C NMR | δ (ppm) | 135-140 | Aromatic C (substituted) |

| δ (ppm) | 130 | Aromatic C-H | |

| δ (ppm) | 45 | Ar-CH₂- | |

| δ (ppm) | 32 | -C(CH₃)₃ | |

| δ (ppm) | 30 | -C(CH₃)₃ | |

| δ (ppm) | 20 | Ar-CH₃ | |

| IR | ν (cm⁻¹) | 3000-3100 | Aromatic C-H Stretch |

| ν (cm⁻¹) | 2850-2960 | Aliphatic C-H Stretch | |

| ν (cm⁻¹) | 1600, 1450 | Aromatic C=C Stretch |

Note: This table contains hypothetical data for illustrative purposes.

Synthesis and Characterization of Dineopentylprehnitene Analogues and Derivatives

Systematic Structural Modifications and Their Synthetic Routes

The synthesis of dineopentylprehnitene analogues, which involves creating variations in the alkyl substituents on the prehnitene (1,2,3,4-tetramethylbenzene) core, relies on established yet challenging synthetic methodologies. The primary methods include electrophilic aromatic substitution, particularly Friedel-Crafts alkylation, and cycloaddition reactions.

Friedel-Crafts Alkylation: This is a cornerstone for introducing alkyl groups onto an aromatic ring. saskoer.calibretexts.org For this compound analogues, the starting material is often prehnitene or a related tetramethylbenzene. beilstein-journals.org The general approach involves reacting the aromatic substrate with an alkyl halide or alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). saskoer.caacs.org

Synthesis of Analogues with Varying Alkyl Chains: To create analogues with different alkyl groups in place of the neopentyl groups, the corresponding alkyl halide would be used. For instance, to synthesize 5,6-di-tert-butyl-1,2,3,4-tetramethylbenzene, one might employ tert-butyl chloride.

Stepwise Alkylation: Due to the activating nature of alkyl groups, polyalkylation is a common side reaction. saskoer.calibretexts.org To achieve selective dialkylation at the 5 and 6 positions of prehnitene, controlling stoichiometry and reaction conditions is critical. Using a large excess of the aromatic substrate can help minimize polyalkylation. msu.edu

Diels-Alder Reactions: An alternative route to constructing highly congested benzene (B151609) rings involves cycloaddition reactions. For example, thiophene (B33073) dioxides bearing bulky substituents can undergo Diels-Alder reactions with alkynes, followed by extrusion of sulfur dioxide, to yield hexasubstituted benzene derivatives. acs.org This method has been successfully used to synthesize o-dineopentylbenzene, demonstrating its utility for creating sterically hindered aromatic compounds. acs.org

Synthesis of Derivatives: Derivatives of this compound can be synthesized by functionalizing the existing alkyl groups or the aromatic ring itself.

Oxidation of Alkyl Groups: The methyl or neopentyl substituents can be oxidized at the benzylic position under strong oxidizing conditions to introduce carbonyl or carboxyl groups, although the lack of benzylic hydrogens on the neopentyl group makes it resistant to such reactions. ereztech.com

Halogenation: Direct halogenation of the aromatic ring can introduce halogen atoms, which can then serve as handles for further functionalization through cross-coupling reactions. saskoer.ca

A summary of potential synthetic routes for analogues is presented below.

| Target Analogue/Derivative | Synthetic Precursors | Reaction Type | Key Considerations |

| 5,6-Di-tert-butyl-1,2,3,4-tetramethylbenzene | Prehnitene, tert-butyl chloride, AlCl₃ | Friedel-Crafts Alkylation | Control of stoichiometry to prevent polyalkylation. |

| 5-Neopentyl-6-isobutyl-1,2,3,4-tetramethylbenzene | 5-Neopentylprehnitene, Isobutyl chloride, AlCl₃ | Friedel-Crafts Alkylation | Stepwise synthesis to ensure regioselectivity. |

| o-Dineopentylbenzene | 3,4-Dineopentylthiophene-1,1-dioxide, Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Diels-Alder Reaction | Synthesis of the substituted thiophene precursor is required. acs.org |

| 1,2,3,4-Tetramethyl-5,6-dineopentyl-nitrobenzene | This compound, HNO₃, H₂SO₄ | Nitration | The bulky neopentyl groups may sterically hinder the approach of the electrophile. |

Comparative Analysis of Synthetic Challenges and Successes with Analogues

The synthesis of this compound and its analogues is fraught with challenges, primarily stemming from the severe steric hindrance imposed by the bulky alkyl groups.

Challenges in Friedel-Crafts Alkylation:

Carbocation Rearrangement: Friedel-Crafts alkylation using primary alkyl halides like neopentyl chloride is notoriously difficult because the initially formed primary carbocation can rearrange to a more stable tertiary carbocation. libretexts.orgmsu.edu However, the neopentyl carbocation is an exception where rearrangement is less favorable, but the reaction is extremely slow.

Steric Hindrance: The introduction of one bulky neopentyl group significantly encumbers the aromatic ring, making the second alkylation step at the adjacent position exceptionally challenging. The rate of reaction for neopentyl halides in substitution reactions can be up to 10⁵ times slower than for less bulky primary alkyl halides. acs.orgwikipedia.org This steric hindrance affects not only the alkylation of the ring but also subsequent reactions on the derivatives. rsc.org

Low Yields: The combination of steric hindrance and potential side reactions often leads to low yields of the desired hexasubstituted benzene products. numberanalytics.com Overcoming this often requires harsh reaction conditions, which can lead to undesired byproducts. mit.edu

Successes and Alternative Strategies:

Diels-Alder Approach: The synthesis of o-di(1-adamantyl)benzene and o-dineopentylbenzene via the Diels-Alder reaction of substituted thiophene dioxides represents a significant success in overcoming the limitations of Friedel-Crafts alkylation for creating adjacent bulky substituents. acs.org

Metal-Catalyzed Cross-Coupling: For derivatives, modern cross-coupling reactions offer a powerful tool. Once a halogen is introduced onto the aromatic ring, Suzuki or Stille coupling can be used to form C-C bonds, potentially bypassing the challenges of direct alkylation.

[2+2+2] Cyclotrimerizations: The regioselective cyclotrimerization of alkynes and diynes is an effective, convergent method for preparing hexasubstituted benzenes, offering a powerful alternative to traditional substitution chemistry. nih.gov

A comparative look at the challenges associated with introducing different bulky alkyl groups is outlined below.

| Alkyl Group | Key Synthetic Challenge | Potential for Success |

| Neopentyl | Extreme steric hindrance slowing reaction rates; inertness in many standard substitution reactions. acs.orgmasterorganicchemistry.com | Diels-Alder routes have shown promise. acs.org Specialized catalysts may be required. researchgate.net |

| tert-Butyl | High steric hindrance, though generally more reactive than neopentyl. Prone to causing para-substitution due to its bulk. msu.edu | Friedel-Crafts alkylation is feasible, though often requires optimization to control selectivity. |

| Adamantyl | Very high steric bulk, greater than tert-butyl. rsc.org | Can be introduced via Friedel-Crafts or cycloaddition pathways, but yields can be low. acs.orgrsc.org |

| Isobutyl | Prone to carbocation rearrangement to the more stable tert-butyl carbocation during Friedel-Crafts alkylation. | Can be introduced under conditions that suppress carbocation rearrangement, or via acylation followed by reduction. |

Influence of Structural Variations on Electronic and Steric Properties of Derivatives

Structural modifications to this compound analogues have a profound impact on their electronic and steric properties, which in turn dictate their chemical behavior.

Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect and hyperconjugation, thereby activating the aromatic ring towards electrophilic substitution. acs.orgmasterorganicchemistry.com The neopentyl group, despite its size, is more electron-releasing than a methyl group. rsc.org

Inductive Effect: Alkyl groups donate electron density to the aromatic ring, increasing its nucleophilicity. ashp.org

Hyperconjugation: The overlap of C-C or C-H σ-bonds with the π-system of the benzene ring further donates electron density. The neopentyl group's electron-releasing character is attributed more to C-C hyperconjugation than C-H hyperconjugation. rsc.org

Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -CN) as derivatives would decrease the electron density of the ring, making it less reactive towards further electrophilic attack. youtube.comlibretexts.org Conversely, introducing additional electron-donating groups (e.g., -OCH₃) would enhance its reactivity. libretexts.org

Steric Effects: The dominant feature of this compound and its analogues is the immense steric crowding around the benzene ring.

Steric Hindrance: The bulky neopentyl groups shield the aromatic ring, hindering the approach of reagents. This steric hindrance can dramatically slow down reaction rates or even prevent reactions from occurring at certain positions. wikipedia.orgmasterorganicchemistry.com For example, attack at the positions ortho to a bulky substituent is often disfavored. libretexts.org

Conformational Changes: Severe steric strain can lead to distortions in the geometry of the benzene ring and the substituents. For highly congested hexasubstituted benzenes, significant barriers to rotation about the aryl-substituent bond can be observed. acs.org

Influence on Reactivity and Selectivity: Steric effects can override electronic effects in determining the regioselectivity of a reaction. For example, while alkyl groups are ortho-, para-directing, severe steric hindrance at the ortho position can lead to a strong preference for the para product. msu.edu

The table below summarizes the expected influence of different substituents on the properties of a prehnitene core.

| Substituent (at positions 5, 6) | Primary Electronic Effect | Relative Steric Bulk | Expected Impact on Reactivity (EAS) |

| -CH₃ (Prehnitene) | Weakly electron-donating | Low | Baseline activation |

| -CH(CH₃)₂ (Isopropyl) | Moderately electron-donating | Moderate | Increased activation, some ortho-steric hindrance |

| -C(CH₃)₃ (tert-Butyl) | Moderately electron-donating | High | Increased activation, significant ortho-steric hindrance |

| -CH₂C(CH₃)₃ (Neopentyl) | Moderately electron-donating rsc.org | Very High | Increased activation, extreme steric hindrance, potentially lower reaction rates. acs.org |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Moderate | Strong deactivation of the aromatic ring |

Advanced Analytical Methodologies in the Study of Highly Substituted Aromatic Compounds

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating components from a mixture. For highly substituted, non-polar aromatic compounds like Dineopentylprehnitene, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for achieving separation and assessing purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. oup.com The development of a robust HPLC method is a multi-step process that includes scouting for optimal conditions, method optimization, and validation. diva-portal.org For compounds like this compound, which are non-polar, both normal-phase and reversed-phase HPLC can be employed.

Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase (e.g., silica (B1680970), aminopropyl) is used with a non-polar mobile phase (e.g., n-hexane). nih.gov The separation is based on the interaction of the analyte's aromatic π-electrons with the polar surface of the stationary phase. oup.comualberta.ca Retention generally increases with the number of aromatic rings, making it effective for class separation of aromatic hydrocarbons. nih.gov For highly substituted benzenes, NP-HPLC can separate isomers based on subtle differences in polarity. oup.com

Reversed-Phase HPLC (RP-HPLC): This is the more common mode of HPLC. It utilizes a non-polar stationary phase (e.g., C18, C8, or Phenyl) and a polar mobile phase, such as a mixture of water with acetonitrile (B52724) or methanol. diva-portal.org Phenyl-bonded columns can offer enhanced selectivity for aromatic compounds due to potential π-π interactions between the analyte and the stationary phase. mdpi.com Gradient elution, where the mobile phase composition is changed over time, is often necessary to separate complex mixtures of aromatic compounds with varying degrees of substitution. diva-portal.org

The development of an HPLC method for this compound would involve screening different column and mobile phase combinations to achieve optimal separation from potential isomers and impurities. diva-portal.org A Diode Array Detector (DAD) is often used as it provides UV-visible spectra for each separated peak, aiding in compound identification and purity assessment. oup.comlcms.cz

Table 1: Illustrative HPLC Method Parameters for Highly Substituted Aromatic Compounds

| Parameter | Normal-Phase HPLC (NP-HPLC) | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | Silica, Aminopropyl (NH₂), Nitrile (CN) | Octadecyl (C18), Octyl (C8), Phenyl |

| Mobile Phase | n-Hexane, Heptane, Isooctane | Acetonitrile/Water, Methanol/Water |

| Elution Mode | Isocratic or Gradient | Gradient |

| Detector | UV-Vis, Diode Array Detector (DAD) | UV-Vis, Diode Array Detector (DAD) |

| Separation Principle | Adsorption, π-π interactions | Partitioning, Hydrophobic interactions |

Gas Chromatography (GC) for Volatile Derivatives Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. colby.edu For high molecular weight hydrocarbons like this compound (C₂₀H₃₄), high-temperature GC (HTGC) may be required to ensure sufficient volatility for analysis. csic.es

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. For non-polar aromatic hydrocarbons, a non-polar or semi-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5), is typically used. usgs.gov The analysis involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium) through the column. A temperature program, where the column temperature is gradually increased, is used to elute compounds with a wide range of boiling points. dlr.de

For non-polar compounds like this compound, derivatization is generally not necessary as they are typically volatile enough for GC analysis. mdpi.com Derivatization is more commonly used for polar compounds to increase their volatility and thermal stability. unlv.edu However, if specific functionalized impurities were of interest, derivatization could be employed to target them.

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information, enabling not just separation but also structural elucidation of the analytes.

GC-MS and LC-MS for Comprehensive Mixture Analysis

The coupling of chromatography with mass spectrometry (MS) is one of the most powerful analytical tools for the definitive identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the molecules eluting from the GC column are immediately introduced into the ion source of a mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS. The high energy of EI causes extensive fragmentation of the molecule. whitman.edu For alkyl-substituted benzenes like this compound, characteristic fragmentation patterns are observed. A prominent molecular ion peak is expected due to the stability of the aromatic ring. whitman.edu Common fragments for alkylbenzenes include ions at m/z 91 (the tropylium (B1234903) ion), 105, 120, and 134, corresponding to the benzyl (B1604629) cation and its homologs. colby.eduwhitman.edu The specific fragmentation pattern can help elucidate the structure of the alkyl substituents. GC-MS is highly effective for identifying isomers and impurities in samples containing highly substituted aromatics. earthdoc.orgscholaris.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC. nih.gov For non-polar compounds like this compound, which are challenging to ionize with common techniques like Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are more suitable. nih.govresearchgate.net These "softer" ionization techniques typically produce a strong molecular ion peak with less fragmentation than EI, providing clear molecular weight information. researchgate.net Dopant-assisted APCI or APPI, where a compound that is easily ionized is added to the mobile phase, can significantly enhance the signal for non-polar analytes like polycyclic aromatic hydrocarbons. researchgate.netacs.org

Table 2: Comparison of GC-MS and LC-MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analyte Volatility | Requires volatile and thermally stable compounds. | Suitable for a wider range of polarities and thermal stabilities. |

| Ionization Method | Electron Ionization (EI), Chemical Ionization (CI). | APCI, APPI for non-polar compounds; ESI for polar compounds. |

| Fragmentation | Extensive fragmentation (EI), provides rich structural detail. | Less fragmentation (APCI/APPI), strong molecular ion peak. |

| Separation Basis | Boiling point and polarity. | Polarity and hydrophobic interactions. |

| Primary Application | Identification of volatile and semi-volatile isomers and impurities. | Analysis of less volatile compounds, molecular weight determination. |

Integrated Spectroscopic-Chromatographic Approaches

Integrating other spectroscopic detectors with chromatography enhances the characterization capabilities. A prime example is HPLC coupled with a Diode Array Detector (HPLC-DAD). The DAD acquires the full UV-Vis spectrum of the compounds as they elute from the column. protocols.io This is particularly useful for aromatic compounds, which typically have characteristic UV spectra. By comparing the obtained spectrum with a library of reference spectra, the identity of a compound can be confirmed with a higher degree of confidence than by retention time alone. lcms.cz This technique is powerful for differentiating between isomers that may have similar retention times but different UV spectra. oup.com

Emerging Analytical Technologies for Complex Organic Molecules

The field of analytical chemistry is continually evolving, with new technologies offering greater sensitivity, resolution, and characterization power for complex molecules.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures containing numerous isomers of highly substituted aromatic compounds, GCxGC offers significantly enhanced separation power compared to conventional GC. sepsolve.com In this technique, effluent from a primary GC column is passed through a modulator and re-injected onto a second, shorter column with a different stationary phase. sepsolve.comcolab.ws This results in a two-dimensional separation, typically based on volatility in the first dimension and polarity in the second. dlr.de The resulting contour plot allows for the structured separation of different chemical classes (e.g., alkanes, cycloalkanes, alkylbenzenes), revealing minor components that would be co-eluted in a one-dimensional separation. colab.wscopernicus.org

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap Mass Spectrometry provide ultra-high mass resolution and accuracy (sub-ppm). measurlabs.comnih.gov This allows for the unambiguous determination of the elemental composition of an unknown compound directly from its exact mass. pnnl.govumb.edu For a compound like this compound (C₂₀H₃₄), HRMS can confirm its molecular formula with high confidence, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). researchgate.netacs.org HRMS is invaluable for characterizing complex organic mixtures found in environmental and petrochemical samples. pnnl.govmdpi.comacs.org

Artificial Intelligence (AI) in Analytical Chemistry: AI and machine learning are emerging as powerful tools for analyzing the vast datasets generated by modern analytical instruments. spectroscopyonline.com AI-based systems can be trained to interpret complex spectra (e.g., MS, IR) to elucidate chemical structures, even for unknown compounds. rsc.orgrsc.org In the context of complex mixtures, AI can help to deconvolve overlapping chromatographic peaks and identify components by matching their spectral data against large databases or predictive models. mit.edu This can automate and accelerate the process of identifying impurities and characterizing complex samples. spectroscopyonline.comchemrxiv.org

Future Research Directions and Unexplored Avenues for Dineopentylprehnitene Chemistry

Potential for Novel Synthetic Strategies and Methodologies

The synthesis of Dineopentylprehnitene would itself be a significant research challenge and a primary objective. The primary obstacle would be overcoming the steric hindrance to install the two bulky neopentyl groups onto the prehnitene core.

Potential synthetic routes could involve:

Friedel-Crafts Alkylation: A direct Friedel-Crafts alkylation of prehnitene with a neopentyl halide or alcohol would be a straightforward approach to investigate. However, this reaction is notoriously susceptible to steric hindrance and may yield little to no desired product. The development of highly active and selective catalyst systems would be crucial.

Multi-step Synthesis: A more plausible route would involve a multi-step sequence. This could entail the functionalization of prehnitene at the 5 and 6 positions with groups that can later be converted to neopentyl moieties. For example, a Grignard reaction involving a prehnitene-derived dihalide and a suitable neopentyl-containing reagent could be explored.

A comparative table of potential synthetic starting points is presented below.

| Starting Material | Reagent | Potential Reaction Type | Key Challenge |

| Prehnitene | Neopentyl Chloride / AlCl3 | Friedel-Crafts Alkylation | Extreme steric hindrance |

| 5,6-Dibromoprehnitene | Neopentylmagnesium bromide | Grignard Coupling | Synthesis of the dibromoprehnitene precursor |

| Prehnitene-5,6-dicarboxaldehyde | Phosphorus Ylide (Wittig) | Wittig Olefination followed by Hydrogenation | Multi-step process, potential for side reactions |

Untapped Reactivity Profiles and Catalytic Applications (Non-Biological)

The unique electronic and steric environment of this compound would likely lead to untapped reactivity profiles. The bulky neopentyl groups could serve as "protecting" groups, directing reactions to other parts of a larger molecule or influencing the stability of reactive intermediates.

In catalysis, this compound could be a precursor to novel ligand systems. For instance, functionalization of the methyl groups could lead to phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with immense steric bulk. Such ligands are highly sought after in homogeneous catalysis for promoting challenging cross-coupling reactions or stabilizing low-coordinate metal centers.

Advanced Computational Predictions and Experimental Verification

Prior to undertaking challenging synthetic work, advanced computational studies would be invaluable. Density Functional Theory (DFT) calculations could be employed to predict:

Molecular Geometry: The preferred conformations of the neopentyl groups and any resulting distortion of the aromatic ring.

Spectroscopic Properties: Predicted NMR, IR, and UV-Vis spectra would be essential for a future experimental chemist to identify the molecule.

Thermodynamic Stability: Calculation of the heat of formation would provide insight into the molecule's stability.

Reaction Pathways: Computational modeling of potential synthetic routes could help identify the most energetically favorable pathways and predict potential byproducts.

Experimental verification would then focus on synthesizing the molecule and using techniques like X-ray crystallography to confirm the predicted structure and spectroscopic methods (NMR, etc.) to validate the computational data.

Design and Synthesis of Functional Materials Incorporating this compound Moieties (Non-Biological)

The incorporation of the bulky and rigid this compound unit into polymers or other materials could lead to novel properties.

Microporous Polymers: The inherent steric bulk could create materials with high internal surface areas and permanent microporosity. These "polymers of intrinsic microporosity" (PIMs) are of interest for gas storage and separation applications.

High-Performance Dielectrics: The nonpolar, hydrocarbon-rich structure could lead to materials with low dielectric constants, which are useful in microelectronics as insulating layers.

Molecular Rotors and Switches: Depending on the rotational barrier of the neopentyl groups, it might be possible to design molecular machinery where the this compound unit acts as a stator or a bulky switching element.

The table below outlines hypothetical material applications.

| Material Class | Potential Application | Key Property Conferred by this compound |

| Microporous Polymers | Gas Separation/Storage | Steric bulk creating intrinsic free volume |

| Low-k Dielectrics | Microelectronics | Low polarizability, high hydrocarbon content |

| Molecular Machines | Nanotechnology | Sterically demanding, rigid structural unit |

Q & A

Q. Example Table: Synthesis Protocol Comparison

| Parameter | Study A (2022) | Study B (2024) | Recommended Approach |

|---|---|---|---|

| Catalyst | Pd/C | NiCl₂ | Pd/C (higher yield) |

| Reaction Time | 24h | 12h | 18h (balance yield/purity) |

| Purification | Column Chromatography | Recrystallization | Sequential use of both |

What spectroscopic methods are most effective for characterizing this compound’s molecular structure?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR for functional group identification; DEPT-135 for carbon hybridization .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ at m/z 450.3) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .

Key Consideration : Cross-validate results with computational methods (DFT calculations for NMR chemical shifts) .

How should conflicting data regarding this compound’s reactivity under different conditions be resolved?

Q. Advanced

Q. Example Table: Contradictory Reactivity Data

| Study | Condition (pH) | Half-Life (h) | Proposed Mechanism | Resolution Strategy |

|---|---|---|---|---|

| X et al. | 3.0 | 12 | Acid-catalyzed hydrolysis | Replicate with controlled O₂ exclusion |

| Y et al. | 3.0 | 4 | Radical oxidation | Test under inert atmosphere |

What computational approaches are suitable for modeling this compound’s interactions in biological systems?

Q. Advanced

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) using force fields (AMBER) .

- Docking Studies : AutoDock Vina to predict binding affinities to target enzymes .

- QSAR Models : Develop regression models linking substituent effects (e.g., Hammett σ values) to bioactivity .

Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

How can researchers establish a robust structure-activity relationship (SAR) for this compound derivatives?

Q. Advanced

- Synthetic Variation : Introduce substituents at positions 3 and 7 to test electronic/steric effects .

- Bioactivity Assays : Measure IC₅₀ against target proteins (e.g., kinase inhibition) .

- Data Integration : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with activity .

Q. Example SAR Table

| Derivative | R-Group (Position 3) | logP | IC₅₀ (nM) |

|---|---|---|---|

| DNP-1 | -OCH₃ | 2.1 | 45 |

| DNP-2 | -NO₂ | 1.8 | 12 |

What are the key considerations for ensuring reproducibility in this compound synthesis protocols?

Q. Basic

- Detailed Documentation : Specify equipment calibration (e.g., syringe pump flow rates) and batch-specific reagent purity .

- Negative Controls : Include reactions without catalyst to confirm no spontaneous polymerization .

- Data Sharing : Deposit raw NMR/MS files in public repositories (e.g., Zenodo) .

What methodologies are recommended for analyzing the thermodynamic stability of this compound in various solvents?

Q. Advanced

- DSC/TGA : Determine melting/decomposition points under N₂ atmosphere .

- Solubility Studies : Measure saturation concentrations in 10+ solvents (e.g., DMSO, hexane) using UV-Vis .

- Kinetic Analysis : Fit degradation data to Arrhenius equation to calculate activation energy .

How should researchers document experimental procedures to meet journal standards?

Q. Basic

- Follow Beilstein Journal guidelines:

- Main Text : Summarize 1–2 critical syntheses; delegate others to Supplementary Information .

- Supporting Files : Label datasets as “SI-1_NMR_DNP” with brief descriptions .

How can meta-analysis frameworks address discrepancies in published data on this compound’s catalytic properties?

Q. Advanced

- PICOT Framework : Define Population (heterogeneous catalysis), Intervention (support material), and Outcomes (turnover frequency) .

- Forest Plots : Visualize effect sizes across studies to identify outliers .

What statistical methods are appropriate for validating this compound’s bioactivity assay results?

Q. Basic

- ANOVA : Compare dose-response curves across triplicate experiments .

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.